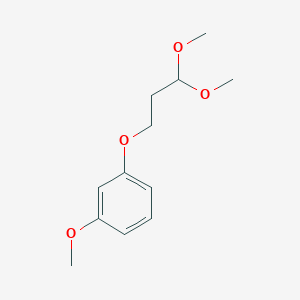
Hexacosa-9,19-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosa-9,19-dienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C26H48O2. It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexacosa-9,19-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst, which facilitates the formation of the double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or marine organisms. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexacosa-9,19-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at the double bond positions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Hexacosa-9,19-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anthelmintic activities.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexacosa-9,19-dienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
Hexacosa-9,19-dienoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:
Hexacosa-9,11-dienoic acid: Similar structure but with double bonds at different positions.
Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
The uniqueness of this compound lies in its specific double bond positions, which may confer distinct biological activities and applications compared to other similar compounds .
Propiedades
Número CAS |
143883-72-1 |
|---|---|
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
hexacosa-9,19-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8,17-18H,2-6,9-16,19-25H2,1H3,(H,27,28) |
Clave InChI |
YMHPJRHPJJCCMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



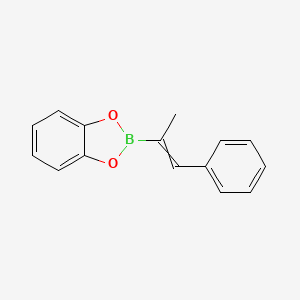

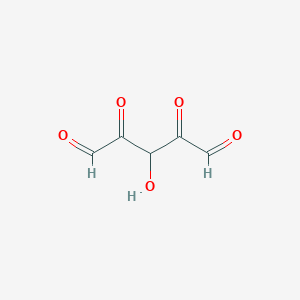
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

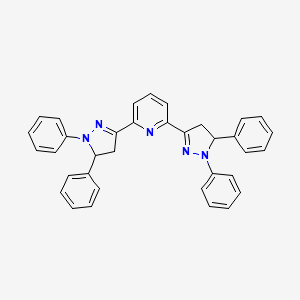
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
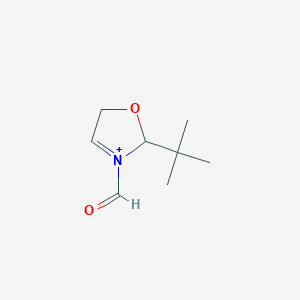
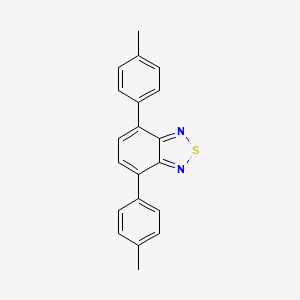

![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
